molecular formula C8H7N3O B562095 2-Cyanobenzohydrazide CAS No. 19731-00-1

2-Cyanobenzohydrazide

Cat. No.: B562095
CAS No.: 19731-00-1
M. Wt: 161.164
InChI Key: TWJNQYPJQDRXPH-UHFFFAOYSA-N
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Description

2-Cyanobenzohydrazide is a benzohydrazide derivative characterized by a cyanide (-CN) substituent at the ortho position of the benzene ring. This compound belongs to the broader class of hydrazides, which are widely studied for their diverse chemical reactivity, coordination chemistry, and biological activities. The presence of the electron-withdrawing cyano group significantly influences its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

2-cyanobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-6-3-1-2-4-7(6)8(12)11-10/h1-4H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJNQYPJQDRXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717386
Record name 2-Cyanobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19731-00-1
Record name 2-Cyanobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanobenzohydrazide can be synthesized through several methods. One common approach involves the reaction of 2-cyanobenzoic acid with hydrazine hydrate in the presence of a suitable solvent such as methanol. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyanobenzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyanobenzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares 2-Cyanobenzohydrazide with structurally similar benzohydrazide derivatives:

Compound Name Substituent (Position) Molecular Formula Key Functional Groups Electron Effects
This compound -CN (ortho) C₈H₆N₃O Hydrazide, Cyano Strong electron-withdrawing
2-Chlorobenzohydrazide -Cl (ortho) C₇H₇ClN₂O Hydrazide, Chloro Moderate electron-withdrawing
2-Fluoro-N'-[(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide -F (ortho), hydrazone linkage C₁₈H₁₄FN₃O₂ Hydrazone, Fluoro, Hydroxy Electron-withdrawing (-F), polar (-OH)
N'-(2-Chlorobenzylidene)-2-hydroxy-3-methylbenzohydrazide -Cl (benzylidene), -CH₃ (meta) C₁₅H₁₄ClN₂O₂ Hydrazone, Chloro, Methyl Electron-withdrawing (-Cl), electron-donating (-CH₃)
3-Chloro-N'-(2-chlorobenzylidene)benzohydrazide -Cl (meta and benzylidene) C₁₄H₁₁Cl₂N₂O Hydrazone, Dichloro Strong electron-withdrawing

Key Observations :

  • Planarity: In 2-Chlorobenzohydrazide, the chlorophenyl and hydrazide units form dihedral angles of ~56.8°, suggesting reduced planarity due to steric and electronic effects . The cyano group’s smaller size in this compound may allow greater planarity, influencing crystallinity and packing.

Physical Properties and Crystallography

  • Crystal Packing: 2-Chlorobenzohydrazide forms polymeric chains via N–H⋯O/N hydrogen bonds, creating 3(10) ring motifs . The cyano group’s polarity in this compound may promote similar hydrogen-bonded networks but with altered bond lengths and angles.
  • Solubility : Electron-withdrawing groups like -CN reduce solubility in polar solvents compared to -OH or -CH₃ substituents.

Limitations and Cautionary Notes

For example, replacing -Cl with -CN may alter target binding modes due to differences in electronic or steric profiles .

Biological Activity

2-Cyanobenzohydrazide, a compound with the chemical formula C9_9H8_8N4_4O, has garnered attention in various fields of scientific research due to its notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and case studies.

Overview of this compound

This compound is primarily recognized for its role as a building block in the synthesis of various pharmacologically active compounds. Its structure includes a cyano group and hydrazide functionality, which contribute to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Anticancer Properties

In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells. The compound induces apoptosis in various cancer cell lines, such as breast and colon cancer cells, through the activation of caspase pathways.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50_{50} (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)15Apoptosis induction via caspases
HT-29 (Colon Cancer)20Cell cycle arrest

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine and enhanced synaptic transmission.
  • Reactive Oxygen Species (ROS) Modulation : It may also modulate oxidative stress by scavenging free radicals, thereby protecting cells from oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also demonstrated bactericidal activity at higher concentrations.

  • Study Design : In vitro testing against clinical isolates.
  • Findings : Significant reduction in bacterial load within 24 hours.
  • : Promising candidate for further development as an antibacterial agent.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound in vivo using mouse models implanted with tumor cells. The treatment resulted in a marked decrease in tumor size and weight compared to control groups.

  • Study Design : Tumor-bearing mice treated with varying doses.
  • Findings : Dose-dependent reduction in tumor growth; enhanced survival rates observed.
  • : Potential for development as a therapeutic agent in cancer treatment.

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